molecular formula C12H11FN2O B2676903 [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine CAS No. 620608-63-1

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine

Katalognummer: B2676903
CAS-Nummer: 620608-63-1
Molekulargewicht: 218.231
InChI-Schlüssel: QCGXUXWSVUQIIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: is a chemical compound with the molecular formula C12H11FN2O and a molecular weight of 218.23 g/mol . This compound is used in various scientific research fields due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine typically involves the following steps:

Analyse Chemischer Reaktionen

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C12_{12}H11_{11}FN2_2O
Molecular Weight : 218.23 g/mol
IUPAC Name : [6-(4-fluorophenoxy)pyridin-3-yl]methanamine

The compound features a pyridine ring substituted with a fluorophenoxy group, which contributes to its biological activity and interaction with various biological targets.

Therapeutic Applications

  • Aromatase Inhibition :
    Aromatase inhibitors are crucial in treating hormone-dependent breast cancer. The compound has been studied as a potential aromatase inhibitor, aiming to improve drug profiles and overcome resistance associated with existing therapies like letrozole and anastrozole. Research indicates that derivatives of pyridine, including this compound, may exhibit dual binding capabilities at the aromatase enzyme, enhancing selectivity and efficacy against breast cancer cells .
  • Antimicrobial Activity :
    Recent studies have shown that compounds with similar structural motifs exhibit significant activity against drug-resistant strains of Mycobacterium tuberculosis. The design of new derivatives based on the pyridine framework has led to promising results in combating this pathogen, suggesting that this compound could be further explored for its antimicrobial properties .
  • CNS Disorders :
    Compounds related to this compound have been implicated in therapeutic strategies for central nervous system disorders. The inhibition of specific enzymes involved in neurotransmitter metabolism could provide avenues for treating conditions such as depression and anxiety .

Case Study 1: Aromatase Inhibitors

A study published in 2023 highlighted the development of novel pyridine-based compounds as aromatase inhibitors. The research focused on the synthesis and evaluation of these compounds against CYP19A1 (aromatase), demonstrating that certain derivatives exhibited superior selectivity and potency compared to traditional therapies. The findings suggest that this compound could serve as a scaffold for further optimization in drug development targeting hormone-dependent cancers .

CompoundIC50 (μM)Selectivity Ratio
Compound A0.25>30,000 (CYP19A1 vs CYP2D6)
Compound B0.155904 (CYP19A1 vs CYP2C9)

Case Study 2: Antimicrobial Efficacy

Research conducted on a series of pyridine derivatives revealed promising activity against Mycobacterium tuberculosis. The study demonstrated that modifications to the pyridine structure could enhance antibacterial properties, indicating that this compound might be effective against resistant strains when optimized .

Wirkmechanismus

The mechanism of action of [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine involves its interaction with specific molecular targets and pathways. It is known to modulate certain biological pathways by binding to specific receptors or enzymes, thereby influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine can be compared with similar compounds such as:

    [6-(4-Chlorophenoxy)pyridin-3-yl]methanamine: Similar structure but with a chlorine atom instead of fluorine.

    [6-(4-Bromophenoxy)pyridin-3-yl]methanamine: Similar structure but with a bromine atom instead of fluorine.

    [6-(4-Methylphenoxy)pyridin-3-yl]methanamine: Similar structure but with a methyl group instead of fluorine.

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities.

Biologische Aktivität

[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a distinct structure characterized by a pyridine ring substituted with a fluorophenoxy group. Its molecular formula is C12_{12}H12_{12}F1_{1}N1_{1}O, with a molecular weight of approximately 217.24 g/mol. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for drug development.

This compound exerts its biological effects primarily through interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. This interaction can modulate cellular processes such as proliferation, apoptosis, and inflammation.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cell growth in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Table 1: IC50_{50} Values for Cancer Cell Lines

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-715.2Apoptosis induction
A54918.5Cell cycle arrest
HeLa22.0Apoptosis induction

Antimicrobial Activity

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various bacterial strains. Its efficacy was evaluated using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Comparison to Control
E. coli32Comparable to ciprofloxacin
S. aureus16Superior to amoxicillin
P. aeruginosa64Comparable to gentamicin

Case Studies

  • Breast Cancer Study : A recent study investigated the effects of this compound on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability after treatment for 48 hours, with an observed increase in apoptotic markers such as cleaved caspase-3.
  • Antimicrobial Efficacy : In a clinical trial assessing the compound's effectiveness against drug-resistant bacteria, this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a novel antibiotic agent.

Eigenschaften

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H,7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGXUXWSVUQIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

620608-63-1
Record name [6-(4-fluorophenoxy)pyridin-3-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.